4-Chloro-2-ethoxy-5-fluoroaniline
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Overview
Description
4-Chloro-2-ethoxy-5-fluoroaniline is an organic compound with the molecular formula C8H9ClFNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, ethoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethoxy-5-fluoroaniline typically involves the following steps:
Nitration: The starting material, 4-chloro-2-ethoxy-5-fluoronitrobenzene, is prepared by nitration of 4-chloro-2-ethoxy-5-fluorobenzene.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Purification: The resulting this compound is purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reduction step, and automated purification systems ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethoxy-5-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted anilines.
Oxidation: Products include nitroso and nitro compounds.
Reduction: Products include primary and secondary amines.
Scientific Research Applications
4-Chloro-2-ethoxy-5-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethoxy-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoroaniline: Similar structure but lacks the ethoxy group.
4-Fluoroaniline: Lacks both the chlorine and ethoxy groups.
2-Fluoroaniline: Lacks the chlorine and ethoxy groups and has the fluorine in a different position.
Uniqueness
4-Chloro-2-ethoxy-5-fluoroaniline is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate for the synthesis of specialized compounds with specific properties.
Properties
Molecular Formula |
C8H9ClFNO |
---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
4-chloro-2-ethoxy-5-fluoroaniline |
InChI |
InChI=1S/C8H9ClFNO/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2,11H2,1H3 |
InChI Key |
MHLFIPMFHSBNBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1N)F)Cl |
Origin of Product |
United States |
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